Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate
Description
Properties
IUPAC Name |
methyl 2-[(4-bromophenyl)sulfonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c1-20-14(17)12-4-2-3-5-13(12)16-21(18,19)11-8-6-10(15)7-9-11/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWZFJFBXZALHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Formation via Sulfonyl Chloride and Amine Coupling
The most direct route involves reacting 4-bromobenzenesulfonyl chloride with methyl 2-aminobenzoate. This method leverages nucleophilic acyl substitution, where the amine group attacks the electrophilic sulfur in the sulfonyl chloride.
Procedure :
-
Reagents :
-
4-Bromobenzenesulfonyl chloride (1.2 equiv)
-
Methyl 2-aminobenzoate (1.0 equiv)
-
Triethylamine (2.5 equiv) as a base
-
Dichloromethane (DCM) as the solvent
-
-
Steps :
-
Dissolve methyl 2-aminobenzoate in DCM under nitrogen.
-
Add triethylamine dropwise to deprotonate the amine.
-
Introduce 4-bromobenzenesulfonyl chloride gradually to avoid exothermic side reactions.
-
Stir at room temperature for 12–24 hours.
-
Quench with water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 3:1).
-
Chlorosulfonation-Aminolysis Sequential Approach
An alternative method adapts chlorosulfonation of methyl 2-aminobenzoate followed by ammonolysis with 4-bromoaniline. This route, though lengthier, avoids handling pre-formed sulfonyl chlorides.
Procedure :
-
Chlorosulfonation :
-
Aminolysis :
Yield : 50–65% after optimization.
Optimization of Reaction Conditions
Solvent Effects
Temperature and Time
Stoichiometry and Base Selection
-
Triethylamine outperforms pyridine in minimizing by-products (e.g., sulfonate esters).
-
A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.
Experimental Data and Characterization
Yield Comparison Across Methods
Spectral Characterization
Challenges and Troubleshooting
Side Reactions
Purification Difficulties
-
Column chromatography is essential for removing unreacted aniline and sulfonic acids.
-
Recrystallization from ethanol/water (7:3) improves purity to >98%.
Industrial-Scale Considerations
Scalability
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to convert the sulfonyl group to a sulfone.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as iodo derivatives when using sodium iodide.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: 2-{[(4-bromophenyl)sulfonyl]amino}benzoic acid.
Scientific Research Applications
Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate is not fully understood. it is believed to interact with specific molecular targets through its sulfonylamino and bromophenyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other sulfonamide-based benzoate esters allow for comparative analysis of substituent effects, stereoelectronic properties, and biological activities. Below is a detailed comparison with key analogs:
Substituent Effects on the Aromatic Ring
- Propyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate (): Substituent: 4-methylphenyl (electron-donating methyl group). This compound was synthesized as part of sulfonamide studies but lacks reported biological data . Key Difference: The bromine in Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate likely enhances reactivity and target affinity due to its stronger electron-withdrawing nature.
- Methyl 2-((2-(4-nitrophenyl)-2-oxoethyl)sulfinyl)benzoate (Derivative 18A) (): Substituent: 4-nitrophenyl (strongly electron-withdrawing nitro group). Biological Activity: Exhibited >90% inhibition against MAO-A (IC₅₀ = 2.86 µM). The nitro group may enhance π-π stacking or hydrogen bonding in enzyme active sites .
Sulfonamide vs. Sulfonyl/Sulfinyl Derivatives
- Methyl 2-((2-(4-bromophenyl)-2-oxoethyl)sulfonyl)benzoate (Derivative 16B) ():
- Structure : Features a sulfonyl group linked to a 2-oxoethyl chain instead of a direct sulfonamide bond.
- Biological Activity : IC₅₀ = 1.20 µM against MAO-A, indicating higher potency than sulfinyl analogs (e.g., 16A: IC₅₀ = 3.16 µM). The sulfonyl group likely improves oxidative stability and binding rigidity .
- Key Difference : The target compound’s sulfonamide linkage (N–S bond) may offer conformational flexibility, whereas the sulfonyl group in 16B introduces steric constraints.
Ester Chain Modifications
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Substituent (R) | Functional Group | MAO-A IC₅₀ (µM) | Key Property |
|---|---|---|---|---|
| This compound | 4-Br | Sulfonamide | Not reported | Moderate electron withdrawal, flexibility |
| Propyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate | 4-CH₃ | Sulfonamide | Not reported | Increased electron density |
| Derivative 16B | 4-Br | Sulfonyl (2-oxoethyl) | 1.20 | High potency, rigid structure |
| Derivative 18A | 4-NO₂ | Sulfinyl (2-oxoethyl) | 2.86 | Strong electron withdrawal |
Research Findings and Trends
- Electron-Withdrawing Groups : Bromine and nitro substituents enhance MAO-A inhibition compared to electron-donating groups (e.g., methyl), likely due to improved interactions with the enzyme’s hydrophobic pocket .
- Sulfonamide vs. Sulfonyl : Direct sulfonamide linkages (as in the target compound) may offer synthetic versatility, while sulfonyl derivatives (e.g., 16B) show higher potency, suggesting a trade-off between flexibility and activity .
- Ester Chain Length : Shorter chains (methyl) are advantageous for pharmacokinetics, though propyl esters may improve tissue penetration in specific applications .
Biological Activity
Methyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationship (SAR) studies.
Chemical Structure and Properties
This compound has the following chemical formula: C15H14BrNO4S. Its structure features a sulfonamide group attached to a benzoate moiety, which is significant for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through the modulation of signaling pathways and enzyme inhibition.
- NF-κB Pathway Activation : Some studies have shown that related sulfonamide compounds can activate the NF-κB pathway, which plays a critical role in immune response and inflammation. For instance, a compound from a similar class demonstrated enhanced NF-κB activation in THP-1 cells following stimulation with lipopolysaccharide (LPS), suggesting potential immunostimulatory effects .
- Protein Tyrosine Phosphatase Inhibition : The compound has been investigated for its inhibitory effects on protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways. Inhibitors derived from related structures have shown promising results in enhancing insulin signaling and glucose uptake in muscle cells .
Biological Activity and Therapeutic Applications
The biological activities of this compound can be summarized as follows:
- Antidiabetic Effects : Related compounds have demonstrated the ability to improve insulin sensitivity and glucose metabolism in diabetic models. This is attributed to their role in modulating key genes involved in insulin signaling pathways .
- Anti-inflammatory Properties : The activation of NF-κB by these compounds suggests potential anti-inflammatory applications. This could be beneficial in conditions characterized by chronic inflammation, such as arthritis or autoimmune diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Studies have identified specific modifications that enhance potency and selectivity:
| Compound Modification | Effect on Activity |
|---|---|
| Substitution at para position of the phenyl ring | Increased NF-κB activation |
| Variations in alkyl chains on the benzoate moiety | Altered binding affinity for target enzymes |
| Introduction of electron-withdrawing groups | Enhanced inhibitory activity against PTPs |
These findings underscore the importance of structural modifications in developing more effective therapeutic agents.
Case Studies
Several case studies have highlighted the efficacy of this compound and its analogs:
- Diabetes Model : In a study involving db/db mice, a related compound improved glucose tolerance and restored normal insulin levels, indicating its potential as an antidiabetic agent .
- Inflammation Model : In vitro assays showed that compounds activating NF-κB led to increased production of pro-inflammatory cytokines, suggesting their utility as immunomodulators .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
